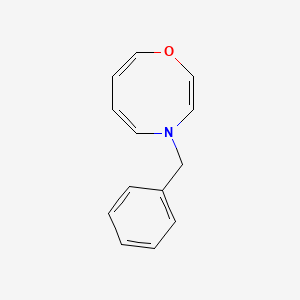
4-Benzyl-4H-1,4-oxazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-4H-1,4-oxazocine is a heterocyclic compound that belongs to the oxazine family It features a benzyl group attached to the nitrogen atom of the oxazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-4H-1,4-oxazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig pathway, yielding the desired heterocycle in modest to good chemical yields under mild conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the cycloisomerization process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-4H-1,4-oxazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Benzyl-4H-1,4-oxazocine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4-Benzyl-4H-1,4-oxazocine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
4H-Benzo[d][1,3]oxazines: These compounds share the oxazine core and have been studied for their biological activity.
Uniqueness: 4-Benzyl-4H-1,4-oxazocine is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological interactions
Properties
CAS No. |
89462-56-6 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-benzyl-1,4-oxazocine |
InChI |
InChI=1S/C13H13NO/c1-2-6-13(7-3-1)12-14-8-4-5-10-15-11-9-14/h1-11H,12H2 |
InChI Key |
MVFUVJNEECKENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















